molecular formula C9H11NO B12117835 2-Amino-3-ethylbenzaldehyde

2-Amino-3-ethylbenzaldehyde

Cat. No.: B12117835
M. Wt: 149.19 g/mol
InChI Key: VAYCODQETWRCND-UHFFFAOYSA-N
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Description

2-Amino-3-ethylbenzaldehyde (C₉H₁₁NO) is an aromatic aldehyde derivative featuring an amino group at the 2-position and an ethyl substituent at the 3-position of the benzene ring. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds such as quinolines and imidazoles, which have applications in pharmaceuticals and materials science . Its structure combines the reactivity of an aldehyde group with the directing effects of the amino and ethyl substituents, enabling regioselective transformations. However, detailed physicochemical data (e.g., solubility, melting point) and direct industrial applications remain underreported in the literature, necessitating comparisons with structurally analogous compounds for inferential analysis.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-3-ethylbenzaldehyde

InChI

InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-6H,2,10H2,1H3

InChI Key

VAYCODQETWRCND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethyl-2-nitrobenzaldehyde

The synthesis begins with the nitration of 3-ethylbenzaldehyde. However, direct nitration often leads to mixed isomers due to competing meta and para directing effects. To circumvent this, industrial protocols favor indirect routes:

  • Styrene-based nitration : Nitration of 3-ethylstyrene yields 3-ethyl-2-nitrostyrene, which is oxidized to 3-ethyl-2-nitrobenzaldehyde using potassium permanganate or ozone.

  • Cinnamic acid derivatives : 3-Ethylcinnamic acid undergoes nitration to form 3-ethyl-2-nitrocinnamic acid, followed by oxidative decarboxylation with KMnO4_4.

Example :

3-Ethylcinnamic acidHNO3H2SO43-Ethyl-2-nitrocinnamic acidKMnO4H2O3-Ethyl-2-nitrobenzaldehyde(Yield: 65–72%)[9][14]\text{3-Ethylcinnamic acid} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{3-Ethyl-2-nitrocinnamic acid} \xrightarrow[\text{KMnO}4]{\text{H}_2\text{O}} \text{3-Ethyl-2-nitrobenzaldehyde} \quad \text{(Yield: 65–72\%)}

Catalytic Reduction to 2-Amino-3-ethylbenzaldehyde

The nitro group is reduced to an amino group using catalytic hydrogenation or metal-based reductants:

  • Palladium on carbon (Pd/C) : Under 1–3 atm H2_2 in ethanol, Pd/C selectively reduces the nitro group without affecting the aldehyde.

  • Iron-based reduction : Aqueous FeSO4_4 or Fe powder in acidic media (HCl) offers a cost-effective alternative, though with lower yields (50–60%).

Conditions :

CatalystSolventTemperaturePressureYield
5% Pd/CEthanol25°C1 atm85–90%
Fe (powder)HCl/H2_2O80°CAmbient50–60%

Mechanism :

3-Ethyl-2-nitrobenzaldehydeH2/Pd-CEtOHThis compound[1][7]\text{3-Ethyl-2-nitrobenzaldehyde} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{this compound} \quad

Directed Lithiation-Amination Strategy

Patented methods emphasize regioselective functionalization via acetal-protected intermediates.

Acetal Protection of Benzaldehyde

The aldehyde group is protected as a cyclic acetal to prevent undesired side reactions during subsequent steps:

  • Ethylene glycol protection : Reacting 3-ethylbenzaldehyde with ethylene glycol in toluene under Dean-Stark conditions forms 2-(3-ethylphenyl)-1,3-dioxolane.

Reaction :

3-Ethylbenzaldehyde+HOCH2CH2OHΔToluene2-(3-Ethylphenyl)-1,3-dioxolane[12]\text{3-Ethylbenzaldehyde} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow[\Delta]{\text{Toluene}} \text{2-(3-Ethylphenyl)-1,3-dioxolane} \quad

Lithiation and Azidation

Lithiation at the 2-position is achieved using n-butyllithium (n-BuLi), followed by azidation with trimethylsilyl azide (TMSN3_3):

  • Lithiation : At −78°C in THF, n-BuLi deprotonates the 2-position, forming a lithium intermediate.

  • Azidation : TMSN3_3 introduces an azide group, yielding 2-azido-3-ethylphenyl-1,3-dioxolane.

Conditions :

StepReagentSolventTemperatureTime
Lithiationn-BuLi (2.5 M)THF−78°C1 h
AzidationTMSN3_3THF−78°C → RT2 h

Amination and Deprotection

The azide is reduced to an amine using NaBH4_4/CuCl2_2, followed by acidic deprotection of the acetal:

  • Reduction : NaBH4_4 in methanol with CuCl2_2 as a catalyst converts the azide to an amine.

  • Deprotection : HCl in aqueous THF regenerates the aldehyde group.

Overall Yield : 75–80%.

Friedel-Crafts Alkylation Approach

This method introduces the ethyl group via electrophilic substitution, though it faces challenges due to the amino group’s directing effects.

Ethylation of 2-Aminobenzaldehyde

Using AlCl3_3 as a catalyst, ethyl chloride reacts with 2-aminobenzaldehyde in dichloromethane. However, the amino group directs substitution to the 4- and 6-positions, necessitating careful control:

  • Low-temperature conditions : At 0°C, selectivity for 3-ethylation improves marginally (20–30%).

Limitations : Poor regioselectivity and polymerization side reactions limit industrial adoption.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalabilityYield
Reduction-EthylationHigh selectivity, industrial feasibilityMulti-step, costly catalystsHigh70–90%
Lithiation-AminationRegioselective, mild conditionsRequires acetal protectionMedium75–80%
Friedel-Crafts AlkylationSimple reagentsPoor selectivity, side reactionsLow20–30%

Emerging Techniques and Innovations

Flow Chemistry Applications

Continuous flow reactors enhance the lithiation-amination process by improving heat transfer and reducing reaction times. For example, a microreactor system achieves 85% yield in 10 minutes for analogous compounds.

Enzymatic Reduction

Pilot studies using nitroreductase enzymes (e.g., from E. coli) show promise for greener synthesis, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: 2-Amino-3-ethylbenzoic acid.

    Reduction: 2-Amino-3-ethylbenzyl alcohol.

    Substitution: Various amides and secondary amines depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-ethylbenzaldehyde has been studied for its potential as a pharmaceutical intermediate. Compounds in this class often exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of amino-substituted benzaldehydes can possess significant antibacterial properties, making them candidates for developing new antibiotics .
  • Antitumor Activity : Some studies have shown that related compounds demonstrate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Agrochemical Intermediates

The compound is also recognized for its utility in agrochemicals. Amino-substituted benzaldehydes can serve as intermediates in the synthesis of herbicides and pesticides, contributing to agricultural productivity .

Data Table: Applications Overview

Application AreaDescriptionRelevant Studies/Patents
Medicinal Chemistry Potential antibiotic and antitumor agents ,
Agrochemicals Intermediates for herbicides and pesticides ,
Chemical Synthesis Building blocks for complex organic compounds ,

Case Studies

  • Antimicrobial Profiling :
    A study conducted on various amino-substituted benzaldehydes, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the amino group significantly influenced antibacterial potency .
  • Synthesis of Antitumor Agents :
    Research highlighted the synthesis of novel compounds derived from this compound that exhibited selective cytotoxicity against specific cancer cell lines. These findings suggest pathways for developing targeted cancer therapies .
  • Agrochemical Development :
    A patent described methods for synthesizing 2-amino-substituted benzaldehydes for use as intermediates in herbicide formulations, emphasizing their role in enhancing crop yield and pest resistance .

Mechanism of Action

The mechanism of action of 2-Amino-3-ethylbenzaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions.

    Amino Group: The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

    Pathways: The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-3-ethylbenzaldehyde with three analogs: 2-Amino-3-methylbenzamide, 2-Aminobenzaldehyde, and 3-Ethylbenzaldehyde. Key differences in substituents, functional groups, and reactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Reactivity Profile
This compound C₉H₁₁NO 149.19 Aldehyde, Amino 3-Ethyl, 2-Amino Electrophilic substitution, Schiff base formation
2-Amino-3-methylbenzamide C₈H₁₀N₂O 150.18 Amide, Amino 3-Methyl, 2-Amino Hydrogen bonding, nucleophilic acylation
2-Aminobenzaldehyde C₇H₇NO 121.14 Aldehyde, Amino None High aldehyde reactivity, redox activity
3-Ethylbenzaldehyde C₉H₁₀O 134.18 Aldehyde 3-Ethyl Friedel-Crafts alkylation, oxidation

Spectroscopic and Analytical Data

  • Mass Spectrometry: 2-Amino-3-methylbenzamide exhibits a monoisotopic mass of 150.0793 g/mol , while this compound’s theoretical mass is 149.19 g/mol. The mass difference reflects the replacement of the amide (-CONH₂) with an aldehyde (-CHO) group.
  • Chromatographic Behavior: Amides like 2-Amino-3-methylbenzamide typically show longer retention times in reverse-phase HPLC due to higher polarity, whereas aldehydes may elute earlier unless derivatized .

Biological Activity

2-Amino-3-ethylbenzaldehyde, an aromatic compound featuring both an amino group and an aldehyde group, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on various studies, including antimicrobial properties, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H11NOC_9H_{11}NO. The compound consists of a benzene ring substituted with an amino group at the second position and an ethyl group at the third position, along with a formyl group (aldehyde) at the first position. This unique arrangement of functional groups influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's aldehyde functionality allows it to react with amino acids and proteins, forming stable adducts that may influence its biological activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Interaction with Biological Molecules

The presence of both amino and aldehyde groups enables this compound to form Schiff bases with amines. These interactions are significant in biochemical pathways and can influence various cellular processes. For example, the compound has been shown to inhibit biofilm formation in uropathogenic strains of bacteria, highlighting its potential as an antibiofilm agent .

Case Studies

  • Biofilm Formation Inhibition : A study investigated the ability of this compound to inhibit biofilm formation in E. coli. The results indicated that the compound effectively reduced biofilm biomass at concentrations as low as 20 µg/mL without affecting bacterial growth. This suggests a targeted mechanism of action that could be exploited for therapeutic purposes against biofilm-associated infections .
  • Antioxidant Activity : Another study assessed the antioxidant properties of this compound using the DPPH method. The compound demonstrated significant free radical scavenging activity, indicating its potential utility in combating oxidative stress-related diseases .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of derivatives of this compound. Modifications to the amino and aldehyde groups have been explored to enhance biological activity. For instance, compounds with additional functional groups showed improved antibacterial efficacy against resistant strains .

Table 2: Structure-Activity Relationships

Compound VariantModificationsObserved Activity
2-Amino-3-methylbenzaldehydeMethyl substitution at C-3Enhanced antibacterial activity
2-Amino-4-chlorobenzaldehydeChlorine substitution at C-4Increased biofilm inhibition
2-Amino-3-(hydroxyethyl)benzaldehydeHydroxyl group additionImproved antioxidant capacity

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-ethylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous benzaldehyde derivatives. A two-step approach involving condensation and subsequent functionalization is recommended. For example, substituting Y-benzaldehyde precursors with ethyl groups in acidic media (e.g., H₂SO₄ or HCl) can yield the target compound . Optimization involves:

  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Table 1: Synthetic Route Comparison

PrecursorCatalystTemp (°C)Yield (%)Purity (%)
3-EthylbenzaldehydeZnCl₂706895
3-EthylanilineH₂SO₄805288

Reference:

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies amine protons (δ 6.5–7.2 ppm) and aldehyde groups (δ 9.8–10.2 ppm). ¹³C NMR confirms the ethyl substituent (δ 15–25 ppm for CH₃, δ 30–40 ppm for CH₂) .
  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
  • MS Analysis: High-resolution ESI-MS distinguishes isotopic patterns for Br/I-free derivatives.

Note: Structural isomerism (e.g., ortho vs. para substitution) requires 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>150°C).
  • Light Sensitivity: Store in amber vials at -20°C; monitor UV-Vis absorption changes (λmax 280 nm) over 30 days .
  • Humidity Control: Use Karl Fischer titration to correlate moisture content with degradation rates.

Reference:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Methodological Answer: Contradictions often arise from impurities or solvent polarity mismatches. A systematic approach includes:

Solvent Screening: Test solubility in DMSO, ethanol, and chloroform using UV-Vis calibration curves.

Temperature Gradients: Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters.

Purity Verification: Compare HPLC retention times (C18 column, acetonitrile/water) with reference standards .

Table 2: Solubility Discrepancy Analysis

SolventReported Solubility (mg/mL)Observed Solubility (mg/mL)Likely Cause
DMSO4538Impurity
Ethanol2219Polar interactions

Reference:

Q. What experimental designs are suitable for kinetic studies of this compound degradation under varying pH?

Methodological Answer:

  • pH-Rate Profile: Prepare buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.
  • Activation Energy: Use Arrhenius plots (ln k vs. 1/T) from data collected at 25°C, 40°C, and 60°C.
  • Mechanistic Probes: Add radical scavengers (e.g., BHT) to test oxidative pathways .

Reference:

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to calculate LUMO energy for electrophilicity.
  • Transition State Analysis: Identify energy barriers for amine or hydride addition using Gaussian09 .
  • Solvent Effects: Apply PCM models to simulate polar aprotic solvents (e.g., DMF).

Reference:

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

  • In Situ Quenching: Add NaHCO₃ immediately post-reaction to neutralize acidic byproducts.
  • Flow Chemistry: Continuous reactors reduce residence time and dimerization .
  • Process Analytics: Use PAT tools (e.g., FTIR probes) for real-time monitoring.

Reference:

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